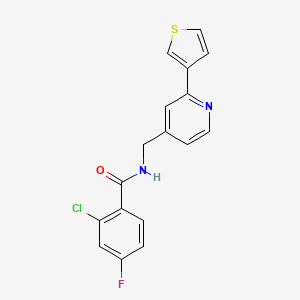

2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

2-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a chloro-fluoro substituted aromatic ring linked via an amide bond to a pyridinylmethyl group bearing a thiophen-3-yl substituent. While direct data on its synthesis or bioactivity are absent in the provided evidence, structurally related compounds (e.g., benzamides with thiophene or pyridine substituents) offer insights into its properties and applications .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-15-8-13(19)1-2-14(15)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYLOKLOWFVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-(thiophen-3-yl)pyridin-4-yl)methanamine under basic conditions to form the desired benzamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate. Its structural features allow it to interact with specific biological targets such as enzymes and receptors. For instance:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide could be investigated for anticancer properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura), makes it valuable in organic synthesis.

Material Science

The unique electronic properties due to the presence of the thiophene and pyridine rings make this compound suitable for applications in developing new materials with specific electronic or optical properties. Research is ongoing into its use in organic electronics and sensors.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored derivatives of benzamides with thiophene and pyridine functionalities. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Case Study 2: Synthesis of Drug Candidates

In another study, researchers synthesized a series of benzamide derivatives incorporating thiophene and pyridine moieties. The findings highlighted the versatility of these compounds as precursors for developing novel therapeutic agents targeting specific pathways involved in disease processes .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

N-(4-(2-Aminocyclopropyl)phenyl)-3-(Thiophen-3-yl)Benzamide Hydrochloride (5b)

- Structure: Features a thiophen-3-yl group attached to the benzamide core, analogous to the target compound. However, it includes an aminocyclopropylphenyl group instead of a pyridinylmethyl linker.

- Properties : Melting point and NMR data confirm high purity (theoretical vs. experimental values <2% deviation) .

- Significance : Demonstrated anti-LSD1 activity, highlighting the role of thiophene in enhancing binding to epigenetic targets .

N-(2-(2-(4-(2-Chlorophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3g)

- Structure : Shares the 4-(thiophen-3-yl)benzamide scaffold but incorporates a piperazine-ethoxy-ethyl side chain.

- Synthesis: Prepared via nucleophilic substitution (piperazine derivatives) and purified via normal/reverse-phase chromatography (48% yield) .

- Application : Designed as a D3 receptor ligand, suggesting benzamide-thiophene hybrids’ utility in CNS drug discovery .

2-Chloro-4-Fluoro-N-[(2-Phenylpyridin-3-yl)Methyl]Benzamide

- Structure : Closest analogue in , differing only in the pyridine substitution (phenyl at pyridin-3-yl vs. thiophen-3-yl at pyridin-4-yl).

2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)Benzamide

- Structure : Replaces the pyridinylmethyl group with a pyridazinyl-ethyl linker.

Physicochemical and Spectroscopic Comparison

Biological Activity

2-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS Number: 2034448-27-4) is a complex organic compound characterized by the presence of chloro and fluoro substituents, a benzamide group, and a thiophene-pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of antiviral and anticancer properties.

Chemical Structure

The molecular formula for this compound is C17H12ClFN2OS, with a molecular weight of 346.8 g/mol. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClFN2OS |

| Molecular Weight | 346.8 g/mol |

| CAS Number | 2034448-27-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the thiophene and pyridine rings enhances its ability to bind to biological targets, potentially modulating their activity and leading to therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, N-Heterocycles have been identified as promising antiviral agents due to their diverse mechanisms of action against viral pathogens, including hepatitis C virus (HCV) and dengue virus (DENV) . Although specific data for this compound is limited, its structural characteristics suggest potential efficacy against viral replication.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives with similar structural motifs have shown significant inhibitory effects on cancer cell proliferation. In vitro assays have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation .

Case Studies

- In Vitro Studies : A study on related compounds found that modifications similar to those present in this compound led to enhanced cytotoxicity against cancer cell lines, with IC50 values ranging from 0.20 µM to 1.30 µM depending on the specific structure and functional groups involved .

- Mechanistic Insights : It has been observed that compounds with similar functionalities can inhibit histone deacetylases (HDACs), which play a crucial role in tumor growth and progression. For example, bis-(2-chloroethyl)-amino-benzamide showed potent HDAC inhibition, suggesting that structural similarities may confer similar biological activities .

Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

| Compound | Target Activity | IC50 Value |

|---|---|---|

| 2-Chloro-6-fluorophenol | Antiviral | 32.2 µM |

| N-(2-Thiophen-3-yl)pyridin derivatives | Anticancer (various cell lines) | Range: 0.20 - 1.30 µM |

| Bis-(2-chloroethyl)-amino-benzamide | HDAC Inhibition | IC50: 95.48 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.